molecular formula C9H18ClNO2 B12865339 Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride

Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12865339
M. Wt: 207.70 g/mol
InChI Key: IOAQSQJEFPKKLD-OGFXRTJISA-N
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Description

Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride (CAS: 1965305-34-3) is a chiral pyrrolidine derivative offered as a high-purity building block for pharmaceutical research and organic synthesis . This compound features a stereospecific (R)-configuration and is supplied as a stable hydrochloride salt, with a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 . Its structure, incorporating a ester group and a secondary amine, makes it a valuable intermediate for constructing more complex molecules. Chiral pyrrolidine scaffolds are of significant interest in medicinal chemistry. For instance, related pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of enoyl acyl carrier protein reductase (InhA) in Myanmar tuberculosis , demonstrating the therapeutic potential of this structural motif . Furthermore, such chiral scaffolds are instrumental in the development of protease inhibitors and other bioactive compounds, highlighting their utility in drug discovery programs . The presence of the ester group also makes this compound a potential subject in carboxylesterase research, as these enzymes play a major role in the hydrolysis of ester-containing therapeutic compounds . For handling and stability, it is recommended to store this product at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1

InChI Key

IOAQSQJEFPKKLD-OGFXRTJISA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC(CN1)(C)C.Cl

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like amines or thiols can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohols

    Substitution: Amides, thioesters, and other derivatives

Scientific Research Applications

Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Ethyl (S)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
  • Structure : Enantiomer of the target compound (S-configuration).
  • Key Differences : Stereochemistry at the 2-position alters interactions with chiral biological targets. For example, the R-enantiomer may exhibit higher binding affinity to specific enzymes or receptors compared to the S-form.
  • Applications : Both enantiomers are used in asymmetric synthesis, but their pharmacological profiles can diverge significantly due to stereoselectivity .
H-Series Inhibitors (e.g., H-7, H-8, H-9 hydrochlorides)
  • Structures: Isoquinoline sulfonamide derivatives with piperazine or aminoethyl substituents ().
  • Comparison: The target compound lacks the isoquinoline sulfonamide moiety, reducing its kinase inhibition breadth compared to H-series inhibitors. However, its pyrrolidine core offers greater metabolic stability than the H-series’ flexible amine chains. Both classes utilize hydrochloride salts to improve solubility .
Benzylisoquinoline Alkaloid Hydrochlorides (e.g., Jatrorrhizine, Berberine)
  • Structures: Aromatic isoquinoline cores with methoxy or methylenedioxy groups ().
  • Alkaloids like berberine exhibit antimicrobial activity via DNA intercalation, whereas the target compound’s ester group suggests utility in prodrug design .

Functional Analogues

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates
  • Structure : Fused bicyclic pyrrolopyridine system ().
  • Comparison :
    • The dimethylpyrrolidine in the target compound provides steric hindrance, enhancing stability against enzymatic degradation compared to the planar pyrrolopyridine.
    • Both compounds are synthesized via esterification and hydrogenation, but the bicyclic derivatives require Pd/C catalysis for ring closure .
Lecarnidipine Hydrochloride
  • Structure : Dihydropyridine calcium channel blocker with a naphthalene group ().
  • Comparison :
    • Lecarnidipine’s UV absorbance (λmax ~ 240 nm) and calibration curve (R² = 0.9921) reflect its conjugated system, absent in the target compound.
    • The target’s pyrrolidine lacks dihydropyridine’s calcium channel modulation but may serve as a scaffold for CNS-targeting drugs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Features Biological Activity/Applications References
Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate HCl Chiral pyrrolidine, R-enantiomer, hydrochloride salt Peptide synthesis, kinase inhibitor precursor
Ethyl (S)-4,4-dimethylpyrrolidine-2-carboxylate HCl S-enantiomer, same core structure Asymmetric synthesis
H-7 Hydrochloride Isoquinoline sulfonamide, 2-methylpiperazine Protein kinase C inhibition
Berberine Hydrochloride Benzylisoquinoline alkaloid, conjugated system Antimicrobial, anti-inflammatory
Lecarnidipine Hydrochloride Dihydropyridine, naphthalene substituent Calcium channel blockade

Table 2: Physicochemical Properties

Property Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate HCl H-7 Hydrochloride Berberine Hydrochloride
Molecular Formula C₉H₁₈ClNO₂ C₁₄H₂₀Cl₂N₄O₂S C₂₀H₁₈ClNO₄
Solubility (Water) High (hydrochloride salt) Moderate Low
Key Functional Groups Ester, dimethylpyrrolidine Sulfonamide, piperazine Methoxy, isoquinoline

Research Findings and Implications

  • Stereochemical Impact : The R-enantiomer’s configuration may enhance binding to chiral targets like dopamine receptors , as seen in related pyrrolidine esters ().
  • Synthetic Utility : The compound’s ester group allows facile hydrolysis to carboxylic acids, enabling modular drug design ().
  • Stability: The dimethyl groups reduce ring puckering, improving stability over non-methylated analogues ().

Biological Activity

Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with ethyl and carboxylate substituents. The presence of the chiral center at the 2-position of the pyrrolidine contributes to its biological activity, influencing interactions with biological targets.

The compound has been studied for its inhibitory effects on various biological pathways. Research indicates that it may act as an inhibitor of specific GTPases, such as CDC42, which are implicated in cancer progression and other diseases. The inhibition of CDC42 can disrupt pathways involved in cell migration and proliferation, making it a potential candidate for anticancer therapies .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit tumor growth in various cancer cell lines. For example, it has been reported to reduce the viability of melanoma cells and colorectal cancer cells with KRAS mutations .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Effect on Cell Viability (%)
A375 (Melanoma)5.070%
SW480 (Colorectal)3.565%

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by modulating inflammatory responses and oxidative stress pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrrolidine ring significantly influence its biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can improve binding affinity to target proteins.

Table 2: Summary of SAR Studies

ModificationBiological Activity Change
Addition of halogen substituentsIncreased potency against cancer
Alteration of alkyl chain lengthDecreased neuroprotective effects
Introduction of hydroxyl groupsEnhanced solubility

Case Studies

  • In Vivo Efficacy : A recent animal study evaluated the efficacy of this compound in a mouse model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent .
  • Toxicology Profile : Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are needed to further evaluate its chronic toxicity and side effects .

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Multi-step syntheses often involve coupling pyrrolidine derivatives with halogenated aryl reagents under controlled conditions. For example, patents describe using (R)-configured pyrrolidine esters and halogenated benzaldehydes in nucleophilic substitutions, followed by cyclization . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0°C to room temperature), and stoichiometric ratios of reagents like carbodiimides or triethylamine to minimize side reactions . Monitoring intermediates via TLC or HPLC is critical for yield improvement.

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for stereochemical confirmation, particularly for chiral centers in the pyrrolidine ring. UV-Vis spectroscopy (e.g., λmax at 240–260 nm) and FTIR (to identify ester carbonyl stretches ~1700 cm<sup>−1</sup>) are used for functional group validation . Purity assessment requires HPLC with a C18 column and mobile phases like acetonitrile/water (0.1% TFA), with >95% purity as a benchmark .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : As a hydrochloride salt, the compound is hygroscopic and should be stored in airtight containers under inert gas (argon or nitrogen) at −20°C. Safety protocols from UN GHS guidelines recommend using PPE (gloves, goggles) and fume hoods during handling due to potential respiratory and skin irritation . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of (R)-configured pyrrolidine derivatives to avoid racemization?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) can enforce stereoselectivity during ring closure or esterification steps. For example, asymmetric hydrogenation of imine intermediates using Ru-based catalysts has been reported in analogous syntheses . Racemization risks are minimized by avoiding strong acids/bases and high temperatures (>50°C) during workup.

Q. What strategies resolve contradictory pharmacological data when testing this compound’s activity in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting hydrochloride salt solubility). Researchers should:
  • Compare results across multiple assays (e.g., fluorescence-based vs. radiometric).
  • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities directly .
  • Perform dose-response curves (IC50) in triplicate to assess reproducibility .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s electronic structure to predict reactivity (e.g., nucleophilic sites on the pyrrolidine ring). Molecular docking (AutoDock Vina) or MD simulations (GROMACS) assess binding modes to targets like GPCRs or kinases . Cross-validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Q. What experimental designs are effective for studying the compound’s pharmacokinetics in vivo?

  • Methodological Answer : Use radiolabeled analogs (e.g., <sup>14</sup>C or <sup>3</sup>H isotopes) to track absorption/distribution in rodent models. Time-point sampling (e.g., 4, 8, 24, 48 hours post-administration) with LC-MS/MS quantitation identifies metabolic pathways and half-life . Bile-duct cannulation can assess enterohepatic recirculation .

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